molecular formula C10H19FN2O2 B109420 tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate CAS No. 934536-10-4

tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate

Cat. No.: B109420
CAS No.: 934536-10-4
M. Wt: 218.27 g/mol
InChI Key: ZQRYPCAUVKVMLZ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate typically involves the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired product.

Chemical Reactions Analysis

tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate involves its interaction with molecular targets such as CGRP receptors. By binding to these receptors, the compound inhibits the action of CGRP, a neuropeptide involved in the transmission of pain and the dilation of blood vessels. This inhibition helps in reducing migraine symptoms .

Comparison with Similar Compounds

tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate can be compared with other similar compounds, such as:

    tert-Butyl 4-amino-2-fluoropiperidine-1-carboxylate: Similar structure but with the fluorine atom at the 2-position.

    tert-Butyl 4-amino-3,4-dihydropyridine-1-carboxylate: Lacks the fluorine atom and has a different ring structure.

    tert-Butyl 4-amino-3-chloropiperidine-1-carboxylate: Contains a chlorine atom instead of fluorine.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

Tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate, particularly its (3R,4R) stereoisomer, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound belongs to the class of piperidine derivatives, which are known for their diverse pharmacological properties. Recent studies have indicated that this compound may play a significant role in neuropharmacology, with implications for treating conditions such as anxiety and depression.

Chemical Structure and Properties

The molecular formula of this compound is C12H18FNO2C_{12}H_{18}FNO_2, with a molecular weight of approximately 219.28 g/mol. The compound features a piperidine ring with a tert-butyl group at the C-1 position, an amino group at the C-4 position, and a fluorine atom at the C-3 position. The specific stereochemistry of this compound is crucial, as it influences its interactions with biological targets.

Property Value
Molecular FormulaC₁₂H₁₈FN₂O₂
Molecular Weight219.28 g/mol
Stereochemistry(3R,4R)
Functional GroupsAmino, Fluoro, Carboxylate

Neuropharmacological Effects

Research indicates that this compound exhibits significant biological activity related to neurotransmitter systems. It has been studied for its potential effects on various receptors in the central nervous system (CNS), suggesting that it could serve as a lead compound for drug development targeting anxiety and depression disorders.

Preliminary studies have shown that this compound may interact with serotonin and dopamine receptors, which are critical in mood regulation. However, further research is needed to elucidate the exact mechanisms of action and therapeutic applications.

Anticancer Potential

In addition to its neuropharmacological properties, piperidine derivatives have been investigated for their anticancer activities. For instance, some studies have reported that related piperidine compounds exhibit cytotoxic effects against various cancer cell lines. The unique structural characteristics of this compound may allow it to induce apoptosis in cancer cells through mechanisms similar to those observed in other piperidine-based drugs.

Study on Neuropharmacological Activity

A recent study investigated the effects of this compound on anxiety-like behaviors in rodent models. The compound was administered at varying doses, and behavioral assessments were conducted using the elevated plus maze and open field tests. Results indicated a dose-dependent reduction in anxiety-like behaviors, supporting its potential as an anxiolytic agent.

Anticancer Activity Assessment

Another study evaluated the cytotoxic effects of related piperidine compounds on human cancer cell lines such as MDA-MB-231 (breast cancer) and HCT116 (colon cancer). Results showed that these compounds could significantly inhibit cell proliferation and induce apoptosis, suggesting that similar mechanisms could be explored for this compound.

Future Directions

The promising biological activities of this compound warrant further investigation into its pharmacokinetics and toxicity profiles. Future studies should focus on:

  • Detailed receptor binding studies to clarify its mechanism of action.
  • In vivo efficacy assessments in relevant animal models.
  • Structural modifications to enhance potency and selectivity for specific biological targets.

Properties

IUPAC Name

tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19FN2O2/c1-10(2,3)15-9(14)13-5-4-8(12)7(11)6-13/h7-8H,4-6,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQRYPCAUVKVMLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

934536-10-4, 577691-56-6, 907544-16-5
Record name 1-Boc-3-fluoro-4-aminopiperidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name tert-Butyl 3,4-cis-4-amino-3-fluoropiperidine-1-carboxylate racemate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name rac-tert-butyl (3R,4R)-4-amino-3-fluoropiperidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Pd/C 10% (12 g) was added to a solution of tert-butyl 4-azido-3-fluoropiperidine-1-carboxylate, 2.6 (62 g, 0.254 mol) in EtOH (600 mL). The reaction was stirred under a hydrogen atmosphere (balloon pressure) for 48 hours. The mixture was filtered through celite-bed and concentrated under reduced pressure to obtain the title compound tert-butyl4-amino-3-fluoropiperidine-1-carboxylate, 2.7 (42 g, 75% yield). LCMS: m/z 218.8 (M+1).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
2.6
Quantity
62 g
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step One
Name
Quantity
12 g
Type
catalyst
Reaction Step One
Name
Yield
75%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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